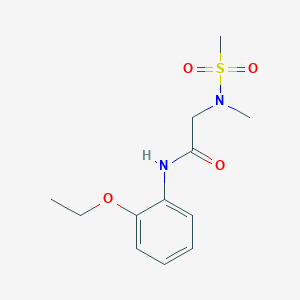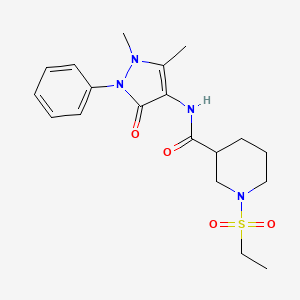
N~1~-(2-ethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(2-ethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as EMG-1, is a compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. EMG-1 belongs to the family of glycine transporter 2 (GlyT2) inhibitors, which are known to modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in regulating brain function, and its dysregulation has been implicated in several neurological disorders.
Wirkmechanismus
EMG-1 acts as a N~1~-(2-ethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide inhibitor, which prevents the reuptake of glycine into presynaptic neurons and glial cells, leading to increased extracellular glycine levels. This, in turn, enhances NMDA receptor function, which is critical for synaptic plasticity and learning and memory processes. The increased NMDA receptor function has been shown to improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
EMG-1 has been shown to increase the levels of glycine in the brain, leading to enhanced NMDA receptor function. This, in turn, has been shown to improve cognitive function and reduce symptoms of neurological disorders. EMG-1 has also been shown to have analgesic effects, reducing chronic pain in animal models. Additionally, EMG-1 has been shown to have neuroprotective effects, reducing neuronal damage in animal models of ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
EMG-1 has several advantages for lab experiments, including its high potency and selectivity for N~1~-(2-ethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide inhibition. This allows for precise modulation of glycine levels in the brain, leading to enhanced NMDA receptor function. However, EMG-1 has several limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of EMG-1 on brain function and behavior are not well understood, and further research is needed to fully characterize its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on EMG-1. One area of interest is the potential use of EMG-1 as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully characterize the long-term effects of EMG-1 on brain function and behavior. Finally, the development of more potent and selective N~1~-(2-ethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide inhibitors could lead to improved therapeutic options for neurological disorders.
Wissenschaftliche Forschungsanwendungen
EMG-1 has been extensively studied for its potential as a therapeutic agent for several neurological disorders, including schizophrenia, depression, and chronic pain. Glycine is an important modulator of N-methyl-D-aspartate (NMDA) receptor function, and its dysregulation has been implicated in the pathophysiology of these disorders. EMG-1 acts as a N~1~-(2-ethoxyphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide inhibitor, which increases the levels of glycine in the brain, leading to enhanced NMDA receptor function. This, in turn, has been shown to improve cognitive function and reduce symptoms of schizophrenia and depression.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-18-11-8-6-5-7-10(11)13-12(15)9-14(2)19(3,16)17/h5-8H,4,9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWWMYMVJOEDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-methylbutyl)thio]-1,3,5-triazin-2-amine](/img/structure/B4462338.png)
![3-(3-isopropyl-1H-pyrazol-5-yl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4462339.png)

![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B4462346.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4462347.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B4462350.png)
![2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4462352.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4462355.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B4462364.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4462416.png)